3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide
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Overview
Description
3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Evaluation
- A study highlighted the synthesis and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives for their cytotoxic activity against human cancer cell lines, demonstrating the potential of such compounds in cancer research and treatment. Notably, some compounds showed potent cytotoxic activity with low toxicity in normal cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Protein Sulfenation as a Redox Sensor
- Research into protein sulfenation examined the use of a novel biotinylated derivative of dimedone for selective tagging of sulfenated proteins, enabling their detection and analysis. This study provides a basis for understanding the role of protein sulfenation in cellular signaling and redox regulation, which could be relevant for diseases linked to oxidative stress (Charles et al., 2007).
Antimicrobial Activity of Sulfonamide Derivatives
- The synthesis and evaluation of antimicrobial activity of certain sulfonamide derivatives were explored, indicating their potential utility in combating bacterial and fungal infections. This research underscores the importance of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Development of Radiolabelled Compounds for Imaging
- A study on the development of radiolabelled, nonpeptide angiotensin II antagonists for imaging AT1 receptors illustrates the application of chemical synthesis in creating tools for medical imaging and diagnostics, potentially relevant for cardiovascular research (Hamill et al., 1996).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . Therefore, it is possible that this compound may also interact with dopamine receptors or other related targets in the nervous system.
Mode of Action
This could involve binding to the target receptor and inducing a conformational change, leading to a cascade of intracellular events .
Biochemical Pathways
Given its potential interaction with dopamine receptors, it may influence pathways related to neurotransmission, synaptic plasticity, and signal transduction .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Properties
IUPAC Name |
3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-16(23-2)11-15(12-17(13)24-3)18(20)19-25(21,22)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELXSLGUTXQTN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.